molecular formula C13H12ClNO B14049237 2-((3-Chlorophenoxy)methyl)aniline CAS No. 95539-64-3

2-((3-Chlorophenoxy)methyl)aniline

Cat. No.: B14049237
CAS No.: 95539-64-3
M. Wt: 233.69 g/mol
InChI Key: WKIFPCHNSIXPFE-UHFFFAOYSA-N
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Description

2-((3-Chlorophenoxy)methyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenyl group substituted with a chlorophenoxy methyl group and an amino group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenoxy)methyl)aniline typically involves the reaction of 3-chlorophenol with formaldehyde and aniline. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chlorophenol is replaced by the aniline group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenoxy)methyl)aniline undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Chlorophenoxy)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)aniline
  • 2-(2,4-Dichlorophenoxy)aniline
  • 3-Chloro-4-(2,4-Dichlorophenoxy)aniline

Uniqueness

2-((3-Chlorophenoxy)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

CAS No.

95539-64-3

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9,15H2

InChI Key

WKIFPCHNSIXPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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